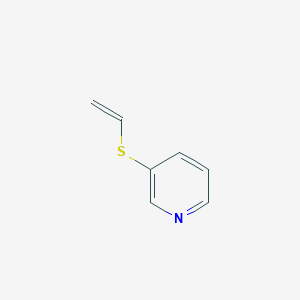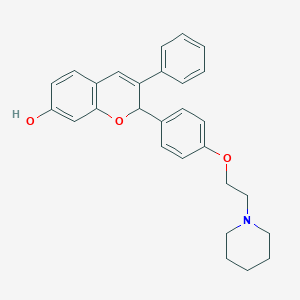
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran, also known as AHAP, is a synthetic compound that belongs to the class of benzopyran derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Scientific Research Applications
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to exhibit a variety of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been found to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and acetylcholine systems.
Mechanism Of Action
The exact mechanism of action of 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of several neurotransmitter systems, as well as through its antioxidant and anti-inflammatory properties. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been shown to interact with several proteins, including the dopamine transporter and the sigma-1 receptor.
Biochemical And Physiological Effects
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has been shown to exhibit a variety of biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including dopamine, serotonin, and acetylcholine, in the brain. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been shown to reduce oxidative stress and inflammation, which are thought to contribute to the development of several neurological disorders, including Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has also been shown to exhibit a variety of pharmacological activities, making it a useful tool for studying the mechanisms underlying several neurological disorders. However, like any experimental tool, 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran has its limitations. Its exact mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Future Directions
There are several future directions for research on 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran. One area of interest is the development of 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the further elucidation of the mechanism of action of 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran, which could provide insights into the underlying causes of several neurological disorders. Additionally, the development of new synthesis methods for 2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran could lead to the discovery of novel derivatives with enhanced pharmacological activities.
Synthesis Methods
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran can be synthesized using a multi-step process that involves the reaction of 2-hydroxyacetophenone with 2-(2-chloroethoxy)aniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with piperidine and subsequent hydrolysis.
properties
CAS RN |
130064-33-4 |
|---|---|
Product Name |
2-(4-(2-Piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran |
Molecular Formula |
C22H25NO3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-phenyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol |
InChI |
InChI=1S/C28H29NO3/c30-24-12-9-23-19-26(21-7-3-1-4-8-21)28(32-27(23)20-24)22-10-13-25(14-11-22)31-18-17-29-15-5-2-6-16-29/h1,3-4,7-14,19-20,28,30H,2,5-6,15-18H2 |
InChI Key |
ALIOAJXMDURXTL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=C(O3)C=C(C=C4)O)C5=CC=CC=C5 |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C(=CC4=C(O3)C=C(C=C4)O)C5=CC=CC=C5 |
synonyms |
2-(4-(2-piperidinoethoxy)phenyl)-7-hydroxy-2H-1-benzopyran PEPHB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



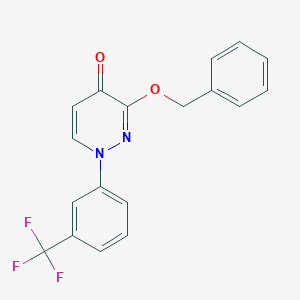
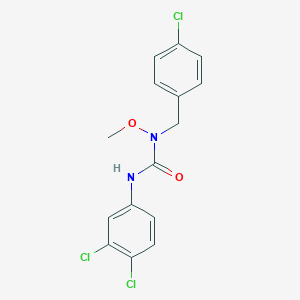
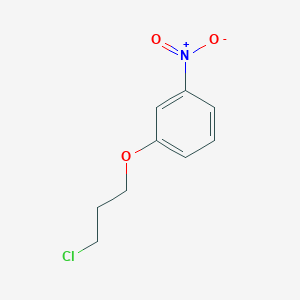
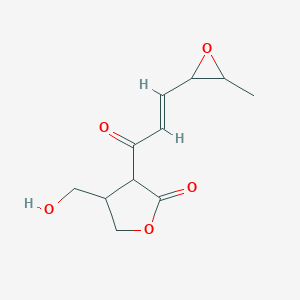
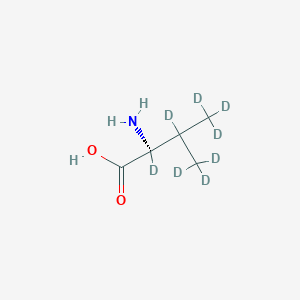
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)

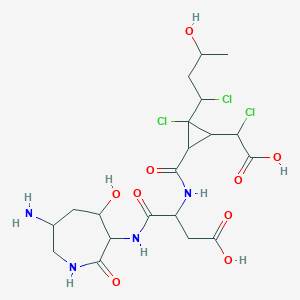
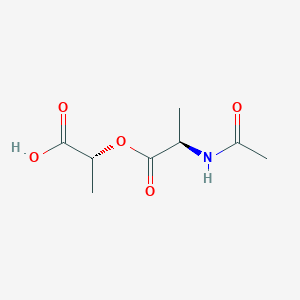
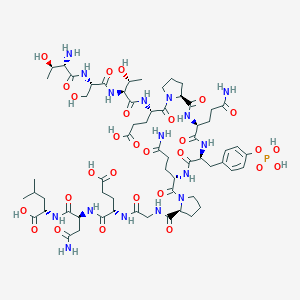
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
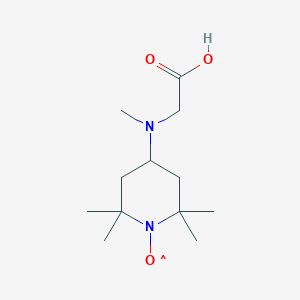
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)-](/img/structure/B136986.png)
